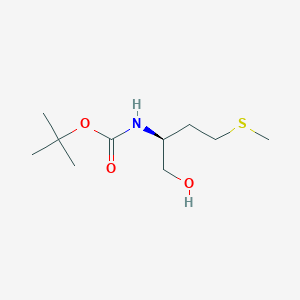
Boc-L-蛋氨酸醇
描述
Boc-L-methioninol, also known as tert-butyl N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate, is a derivative of the amino acid methionine. It is commonly used in peptide synthesis as a protecting group for the amino group of methionine. The compound is characterized by its white to off-white solid appearance and has a molecular formula of C10H21NO3S .
科学研究应用
Boc-L-methioninol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
作用机制
Target of Action
Boc-L-methioninol is a derivative of the amino acid methionine . Methionine is an essential amino acid that plays a crucial role in many body functions, including protein synthesis and the formation of SAMe, L-homocysteine, L-cysteine, taurine, and sulfate . .
Mode of Action
For instance, it is a precursor to L-cysteine, which is involved in the metabolism of high doses of acetaminophen in the liver, leading to decreased levels of hepatic glutathione and increased oxidative stress .
Biochemical Pathways
Methionine, the parent compound of Boc-L-methioninol, is involved in several biochemical pathways. It is a precursor to other sulfur-containing amino acids and is involved in the synthesis of proteins, phospholipids, and polyamines . It also plays a role in the transsulfuration pathway, which is crucial for the synthesis of cysteine, a precursor of glutathione . .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored at 0 - 8°c . Its molecular weight is 235.35 .
Result of Action
Methionine, from which boc-l-methioninol is derived, is known to play a crucial role in many body functions, including protein synthesis and the formation of same, l-homocysteine, l-cysteine, taurine, and sulfate .
Action Environment
It is known that the compound is a solid at room temperature and should be stored at 0 - 8°c .
生化分析
Biochemical Properties
Boc-L-methioninol plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which are involved in the cleavage and formation of peptide bonds. The compound’s hydroxyl and methylthio groups facilitate these interactions, making it a valuable tool in the synthesis of complex peptides. Additionally, Boc-L-methioninol can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, contributing to its stability and functionality in biochemical assays .
Cellular Effects
Boc-L-methioninol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the activity of enzymes involved in methionine metabolism, such as methionine adenosyltransferase. This enzyme catalyzes the formation of S-adenosylmethionine, a critical methyl donor in numerous methylation reactions. By modulating the activity of this enzyme, Boc-L-methioninol can impact gene expression and cellular metabolism, leading to changes in cell function .
Molecular Mechanism
At the molecular level, Boc-L-methioninol exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and reaction conditions. For example, Boc-L-methioninol can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-L-methioninol can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that Boc-L-methioninol can have sustained effects on cellular function, particularly in in vitro assays. Its stability and activity may decrease over extended periods, necessitating careful handling and storage .
Dosage Effects in Animal Models
The effects of Boc-L-methioninol vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote normal metabolic processes. At higher doses, Boc-L-methioninol may exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .
Metabolic Pathways
Boc-L-methioninol is involved in several metabolic pathways, including methionine metabolism and the synthesis of S-adenosylmethionine. It interacts with enzymes such as methionine adenosyltransferase and cystathionine β-synthase, which play crucial roles in these pathways. By modulating the activity of these enzymes, Boc-L-methioninol can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Boc-L-methioninol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. These interactions can affect the compound’s distribution and accumulation, influencing its activity and function in biochemical assays .
Subcellular Localization
Boc-L-methioninol exhibits specific subcellular localization patterns, which can impact its activity and function. The compound is often directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, Boc-L-methioninol may localize to the cytosol or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions: Boc-L-methioninol is typically synthesized through the protection of the amino group of L-methionine using tert-butoxycarbonyl (Boc) groups. The process involves the reaction of L-methionine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the synthesis of Boc-L-methioninol follows similar principles but is scaled up to accommodate larger quantities. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: Boc-L-methioninol can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Alcohols and amines: from reduction.
Various substituted derivatives: from nucleophilic substitution.
相似化合物的比较
Boc-L-methionine: Similar to Boc-L-methioninol but lacks the hydroxyl group.
Fmoc-L-methioninol: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.
Boc-L-cysteine: Another amino acid derivative with a Boc protecting group but contains a thiol group instead of a thioether.
Uniqueness: Boc-L-methioninol is unique due to its combination of a Boc-protected amino group and a hydroxyl group, making it versatile for various synthetic applications. Its ability to undergo multiple types of chemical reactions, including oxidation and reduction, further enhances its utility in research and industrial applications .
属性
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIBDQMAIDPJBU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450953 | |
| Record name | Boc-L-methioninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51372-93-1 | |
| Record name | Boc-L-methioninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Boc-L-methioninol in the synthesis of bicyclic guanidine derivatives for targeting nucleic acids?
A1: Boc-L-methioninol serves as a crucial starting material in the multi-step synthesis of bicyclic guanidine derivatives, which are designed to mimic the arginine-guanidine interaction with nucleic acids. The research paper highlights two key approaches:
- Conversion to Azide: Boc-L-methioninol is initially converted to the corresponding azide. While the paper mentions difficulties incorporating this specific bicyclic guanidine into an amino acid, the approach lays groundwork for further development [].
- Novel Strategy with Variable Ring Size: A modified strategy utilizes Boc-L-methioninol and an azido alkane amine to generate a bicyclic guanidine methylene alcohol with controllable ring size. This method shows promise for producing functionalized bicyclic guanidines for nucleic acid targeting [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
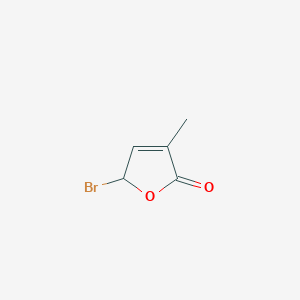
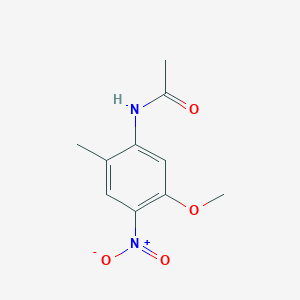
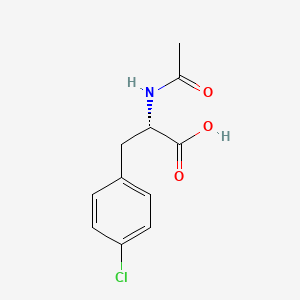
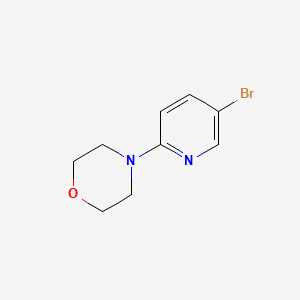
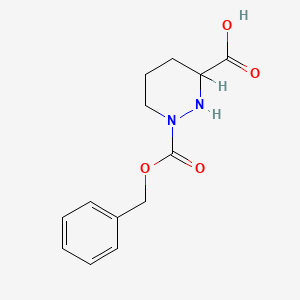
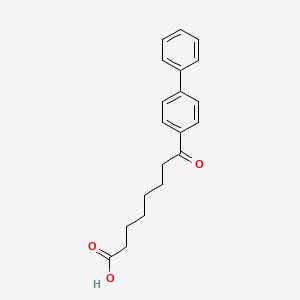
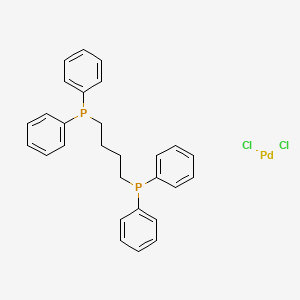
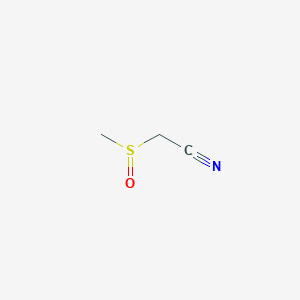
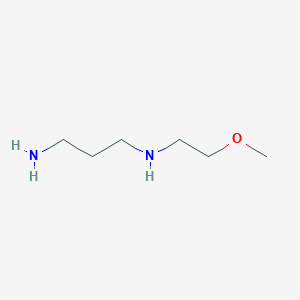
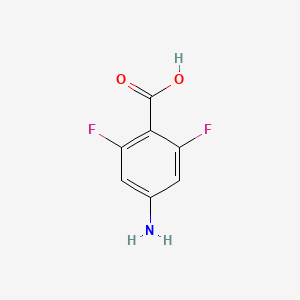
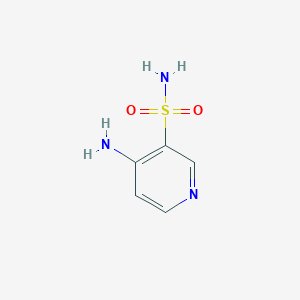
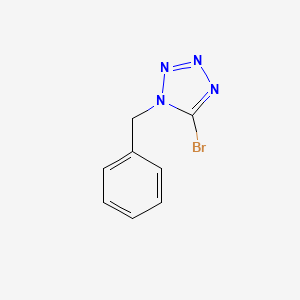
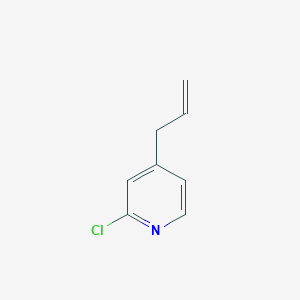
![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)
